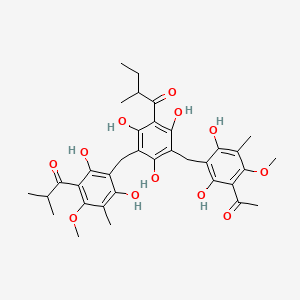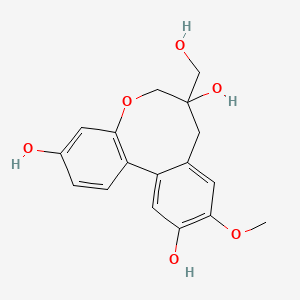![molecular formula C10H17NSi B591386 Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI) CAS No. 129548-86-3](/img/new.no-structure.jpg)
Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI): is a chemical compound with the molecular formula C10H17NSi and a molecular weight of 179.33418 g/mol . It is a derivative of pyridine, where the 4-position is substituted with a 1-(trimethylsilyl)ethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI) typically involves the reaction of pyridine with a trimethylsilyl-substituted reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction , which involves the use of a palladium catalyst and a boron reagent . The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of pyridine derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various coupling reactions .
Biology: In biological research, this compound can be used as a ligand in coordination chemistry, forming complexes with metal ions that are studied for their biological activity .
Industry: In the industrial sector, Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI) is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI) involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
- Pyridine, 4-methyl- (9CI)
- Pyridine, 4-ethyl- (9CI)
- Pyridine, 4-(trimethylsilyl)- (9CI)
Comparison: Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI) is unique due to the presence of both the trimethylsilyl and ethyl groups at the 4-position of the pyridine ring. This dual substitution imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to its analogs .
Eigenschaften
CAS-Nummer |
129548-86-3 |
|---|---|
Molekularformel |
C10H17NSi |
Molekulargewicht |
179.338 |
IUPAC-Name |
trimethyl(1-pyridin-4-ylethyl)silane |
InChI |
InChI=1S/C10H17NSi/c1-9(12(2,3)4)10-5-7-11-8-6-10/h5-9H,1-4H3 |
InChI-Schlüssel |
YFSIYESZNBHFTK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=NC=C1)[Si](C)(C)C |
Synonyme |
Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)



![N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide](/img/structure/B591312.png)



![2H,4H-4,8-Methano[1,3]dioxolo[4,5-c]azepine](/img/structure/B591318.png)



